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Compound of Interest

Compound Name: HG-10-102-01

Cat. No.: B15602763

This guide provides a comprehensive comparison of the potent and selective Leucine-rich
repeat kinase 2 (LRRKZ2) inhibitor, HG-10-102-01, with other relevant compounds. The data
presented is based on published experimental findings, offering researchers, scientists, and
drug development professionals a valuable resource for evaluating its performance.

Quantitative Data Comparison

The following tables summarize the key quantitative data for HG-10-102-01 and its
comparators.

Table 1: In Vitro Potency of LRRK2 Inhibitors

Compound Target IC50 (nM) Reference

HG-10-102-01 LRRK2 (wild-type) 20.3 [1]12113]
LRRK2 (G2019S

HG-10-102-01 3.2 [1]12]
mutant)

LRRK2-IN-1 LRRK2 - [4]

CZC-25146 LRRK2 - [4]

Note: Specific IC50 values for LRRK2-IN-1 and CZC-25146 were not detailed in the provided
search results, but they are recognized as first-generation LRRK2 inhibitors.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b15602763?utm_src=pdf-interest
https://www.benchchem.com/product/b15602763?utm_src=pdf-body
https://www.benchchem.com/product/b15602763?utm_src=pdf-body
https://jnm.snmjournals.org/content/58/supplement_1/862
https://www.medchemexpress.com/HG-10-102-01.html
https://www.targetmol.com/compound/hg-10-102-01
https://jnm.snmjournals.org/content/58/supplement_1/862
https://www.medchemexpress.com/HG-10-102-01.html
https://www.researchgate.net/figure/Compound-HG-10-102-01-4-inhibits-LRRK2-in-cells-HEK293-cells-stably-expressing-a_fig2_290434863
https://www.researchgate.net/figure/Compound-HG-10-102-01-4-inhibits-LRRK2-in-cells-HEK293-cells-stably-expressing-a_fig2_290434863
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Table 2: Cellular Activity of HG-10-102-01 and a PROTAC Degrader

Compound Cell Line Assay EC50 (nM) Reference
Rab10
G2019S LRRK2 ,
HG-10-102-01 Phosphorylation 110 [5]
MEFs
Inhibition
Rab10
WT LRRK2 _
HG-10-102-01 Phosphorylation 214 [5]
MEFs o
Inhibition
Rab10
G2019S LRRK2 )
XL01126 Phosphorylation ~18 [5][6]
MEFs
Inhibition
Rab10
XL01126 WT MEFs Phosphorylation ~71 [5][6]
Inhibition

Note: XL01126 is a PROTAC degrader derived from HG-10-102-01. The EC50 values for
XL01126 are estimated from figures in the source material and show it to be approximately 6-
fold and 3-fold more potent in G2019S and WT MEFs, respectively.[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay

The inhibitory activity of HG-10-102-01 against LRRK2 and other kinases was determined
using in vitro kinase assays. While the specific proprietary assay details are not fully disclosed,
a general protocol involves:

e Enzyme and Substrate Preparation: Recombinant LRRK2 enzyme (wild-type or mutant) and
a suitable substrate are prepared in an assay buffer.

e Compound Dilution: HG-10-102-01 is serially diluted to a range of concentrations.
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» Reaction Initiation: The kinase reaction is initiated by adding ATP.

¢ Incubation: The reaction mixture is incubated for a specified period at a controlled
temperature.

o Detection: The level of substrate phosphorylation is quantified using methods such as
radioactivity-based assays (e.g., 32P-ATP) or fluorescence-based immunoassays.

e |C50 Determination: The concentration of the inhibitor that results in 50% inhibition of
enzyme activity (IC50) is calculated from the dose-response curve.

Cellular LRRK2 Phosphorylation Assay

The ability of HG-10-102-01 to inhibit LRRK2 phosphorylation in cells was assessed using the
following protocol:[2][4]

o Cell Culture: HEK293 cells stably expressing GFP-tagged wild-type or mutant LRRK2,
mouse Swiss 3T3 cells, or mouse embryonic fibroblast (MEF) cells are cultured under
standard conditions.

o Compound Treatment: Cells are treated with increasing concentrations of HG-10-102-01
(e.g., 0-3 uM) or DMSO as a vehicle control for 90 minutes.[2]

o Cell Lysis: After treatment, cells are washed and lysed to extract total protein.

e Immunoblotting: Cell lysates are subjected to SDS-PAGE and transferred to a membrane.
The membrane is then probed with primary antibodies specific for phosphorylated LRRK2 (at
Ser910 and Ser935) and total LRRK2.

» Detection and Quantification: Horseradish peroxidase-conjugated secondary antibodies and
a chemiluminescent substrate are used for detection. The band intensities are quantified to
determine the ratio of phosphorylated LRRK2 to total LRRK2.

In Vivo LRRK2 Inhibition in Mice

The brain penetrance and in vivo efficacy of HG-10-102-01 were evaluated in mice:[2]

e Animal Model: Male C57BL/6 mice are used for the study.
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e Compound Administration: HG-10-102-01 is administered via intraperitoneal (IP) injection at
various doses (e.g., 10, 30, 50, and 100 mg/kg).

» Tissue Collection: At a specified time point after administration, tissues such as the brain,
kidney, and spleen are collected.

e Protein Extraction and Analysis: Tissues are processed to extract proteins, and the levels of
LRRK2 phosphorylation at Ser910 and Ser935 are analyzed by immunoblotting as described
in the cellular assay protocol.

Visualizations
LRRK2 Signaling Pathway and Inhibition

The following diagram illustrates the signaling pathway involving LRRK2 and the mechanism of
inhibition by HG-10-102-01.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15602763#replicating-published-data-on-hg-10-102-
01]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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